N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole-pyrimidine core. The structure includes a propanamide linker connecting a 4-bromo-2-methylphenyl group to the 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl moiety.
Properties
Molecular Formula |
C16H16BrN5O2 |
|---|---|
Molecular Weight |
390.23 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C16H16BrN5O2/c1-9-7-11(17)3-5-13(9)21-14(23)6-4-12-10(2)20-16-18-8-19-22(16)15(12)24/h3,5,7-8H,4,6H2,1-2H3,(H,21,23)(H,18,19,20) |
InChI Key |
TUFBBVINPRVLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCC2=C(N=C3N=CNN3C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions. The process begins with the bromination of 2-methylphenyl compounds, followed by the formation of the triazolopyrimidine ring through cyclization reactions. The final step involves the coupling of the brominated aromatic ring with the triazolopyrimidine moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, physicochemical properties, and synthetic data.
Substituent Variations and Core Modifications
A. Triazolopyrimidine Core Derivatives 1. 2-Amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5k) - Key Differences: - Replaces the target’s propanamide linker with a carboxamide group. - Lacks the 7-hydroxy substituent; instead, it has a 7-(3,4,5-trimethoxyphenyl) group. - The phenyl ring is substituted with 4-bromo (vs. the target’s 4-bromo-2-methylphenyl). - Properties: - Yield: 54% (lower than average for the series). - Melting Point: 280.1–284.3°C (indicative of moderate crystallinity). - HRMS (ESI): m/z 513.0870 .
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Key Differences :
- Contains a 4,7-dihydro (partially saturated) triazolopyrimidine core.
- Substituted with 2-thienyl and 2-methoxyphenyl groups.
- Properties :
- Molecular Weight: 473.55 g/mol (higher than the target’s estimated ~450 g/mol due to the thienyl group).
- CAS: 667902-79-6 .
B. Propanamide-Linked Analogs
1. N-[(5-Benzyl-7-methyl-6-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
- Key Differences :
- Features a tetrahydro[1,2,3]triazolo[1,5-a]pyrazine core (saturated and nitrogen-enriched).
- Includes a benzyl group and 4-methoxyphenyl substituent.
- Implications :
- Saturation may reduce planarity, affecting π-π stacking interactions.
- The 6-oxo group introduces polarity .
Key Observations :
- The 7-hydroxy group in the target compound is unique among the compared analogs, which typically feature methoxy or aryl substituents. This hydroxyl group may enhance solubility via hydrogen bonding but reduce metabolic stability .
- Halogenated phenyl groups (e.g., 4-bromo in 5k vs. 4-bromo-2-methyl in the target) influence steric bulk and electronic effects, which could modulate receptor binding or crystallization tendencies .
Biological Activity
N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a compound of interest due to its potential biological activities. This article presents an overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates a triazole moiety, which is known for its diverse biological activities. The presence of the bromine atom and the hydroxyl group contributes to its chemical reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 9.1 | |
| Compound B | HEPG-2 (Liver cancer) | 10.5 | |
| Compound C | MDA-MB-231 (Breast cancer) | 8.0 |
These findings suggest that the compound may also possess similar anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been documented in several studies. For example, certain analogs demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Key Findings:
- Compounds showed a reduction in TNF-alpha and IL-6 levels in activated macrophages.
- Doses around 50 mg/kg were effective in vivo without significant side effects.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Apoptosis Induction : It has been suggested that the compound could promote apoptosis in cancer cells by modulating key apoptotic proteins such as Bcl-2 and caspases.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase.
Study 1: Anticancer Efficacy
In a recent study involving various triazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in MCF-7 and MDA-MB-231 cells.
Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of related triazole compounds in a murine model of inflammation. The results demonstrated that treatment with these compounds significantly reduced paw swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
